3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile
Overview
Description
3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile: is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a trifluoromethyl group (-CF3) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted benzene derivative, followed by reduction to introduce the aminomethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways due to its unique chemical structure.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the industrial sector, 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile is used in the synthesis of agrochemicals and specialty chemicals, contributing to the development of new pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aminomethyl group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a fluorine atom instead of an aminomethyl group.
3-(Trifluoromethyl)benzonitrile: Lacks the aminomethyl group, making it less reactive in certain chemical reactions.
Uniqueness: 3-(Aminomethyl)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C9H7F3N2 |
---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
3-(aminomethyl)-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3H,4,13H2 |
InChI Key |
RSCKVQDVWADWAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)CN |
Origin of Product |
United States |
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